6-Nonenal

Descripción general

Descripción

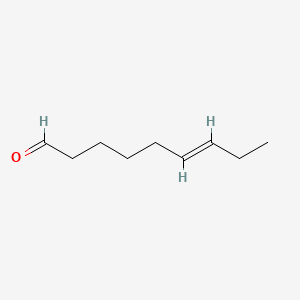

6-Nonenal is an organic compound with the chemical formula C(9)H({16})O. It is a colorless liquid that is known for its distinctive odor, often described as a grassy or cucumber-like smell. This compound exists in two geometric isomers: cis-6-nonenal and trans-6-nonenal. The cis-isomer is commonly found in the aroma of muskmelon fruits, while the trans-isomer is associated with off-flavors in milk foams and is a potential odorant in polypropylene .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Nonenal can be synthesized through several methods. One common laboratory synthesis involves the bromination of 5-octene-1-ol, followed by the preparation of the appropriate Grignard reagent. This Grignard reagent is then treated with triethyl orthoformate and subsequently hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of unsaturated fatty acids. For example, exposing unsaturated fatty acids to air or heat can lead to the formation of this compound through oxidative degradation .

Análisis De Reacciones Químicas

Types of Reactions: 6-Nonenal undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form nonanoic acid.

Reduction: It can be reduced to form 6-nonenol.

Addition Reactions: The compound can participate in addition reactions with nucleophiles due to the presence of the aldehyde group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Addition Reactions: Nucleophiles such as amines or alcohols can add to the carbonyl group under mild conditions.

Major Products:

Oxidation: Nonanoic acid.

Reduction: 6-Nonenol.

Addition Reactions: Various adducts depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Applications in Food Science

Flavoring Agent

6-Nonenal is widely used as a flavoring agent in food products due to its pleasant melon-like aroma. It is particularly prevalent in fruit-flavored beverages and confections. The compound's concentration increases significantly when fruits are exposed to air, enhancing their flavor profile .

Food Preservation

Research indicates that this compound has potential as a natural preservative due to its antimicrobial properties. It inhibits the growth of certain bacteria and molds that spoil food, making it a candidate for use in food packaging materials .

Applications in Perfumery

In the fragrance industry, this compound is valued for its unique scent profile. It is commonly included in perfumes and scented products to impart a fresh, fruity note. Its high substantivity allows it to remain effective for extended periods, enhancing the longevity of fragrances .

Biomedical Research

Body Odor Studies

Recent studies have identified this compound as a significant component of body odor, particularly in older adults. This aldehyde contributes to the characteristic scent associated with aging, which has implications for social interactions and personal care products targeting older demographics .

Potential Therapeutic Uses

Emerging research suggests that this compound may have therapeutic properties. For instance, it has been studied for its role as a plant metabolite and its potential effects on human health through olfactory pathways .

Case Studies

Mecanismo De Acción

The mechanism by which 6-nonenal exerts its effects involves its interaction with various molecular targets. In biological systems, it is thought to be biosynthesized from gamma-lineolenic acid catalyzed by lipoxygenase. The enzyme converts alkene groups into hydroperoxides, which are then cleaved by hydroperoxide lyase into the corresponding cis-aldehydes . This process is crucial for the formation of the characteristic aroma of muskmelons.

Comparación Con Compuestos Similares

6-Nonenal can be compared with other similar compounds such as:

2-Nonenal: Another isomeric nonenal compound known for its distinct odor.

Trans,cis-2,6-Nonadienal: A related fragrance compound that arises via a similar biosynthetic pathway.

Hexanal: A six-carbon aldehyde with a grassy odor, often used in flavor and fragrance applications.

Uniqueness: this compound is unique due to its specific odor profile and its role in the aroma of muskmelons. Its biosynthesis from gamma-lineolenic acid and the involvement of lipoxygenase and hydroperoxide lyase enzymes also distinguish it from other aldehydes .

Actividad Biológica

6-Nonenal, a monounsaturated fatty aldehyde, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including food science and medicine.

This compound (C₉H₁₆O) is characterized by its aldehyde functional group and is produced as a byproduct of lipid peroxidation. It is commonly found in various plants and contributes to the aroma of certain fruits and vegetables .

Biological Activity

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in biological systems. A study highlighted its ability to scavenge free radicals effectively, suggesting a protective role against oxidative damage .

Anti-inflammatory Effects

this compound has been shown to modulate inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines, thus potentially serving as an anti-inflammatory agent. This activity may have implications for conditions characterized by chronic inflammation .

Anticancer Potential

Recent investigations have pointed to the anticancer properties of this compound. It has been observed to induce apoptosis in cancer cells through mechanisms that involve the modulation of signaling pathways related to cell survival and death .

The biological effects of this compound can be attributed to its interactions with cellular components:

- Protein Modification : this compound can form adducts with proteins, altering their function. This modification can lead to both protective and damaging effects depending on the context .

- Lipid Peroxidation : As a product of lipid peroxidation, it plays a dual role; while it can contribute to cellular damage, it also serves as a signaling molecule that may activate protective responses in cells .

- Regulation of Enzymatic Activity : this compound influences various enzymes involved in metabolic processes, which can affect cellular homeostasis and stress responses .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound in vitro using DPPH and ABTS assays. The results demonstrated that this compound exhibited significant radical scavenging activity, comparable to established antioxidants like vitamin E.

Case Study 2: Anti-inflammatory Mechanisms

In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in reduced levels of TNF-alpha and IL-6 in cultured macrophages, indicating its potential as an anti-inflammatory agent.

Case Study 3: Cancer Cell Apoptosis

Research conducted on various cancer cell lines showed that this compound treatment led to increased levels of caspase activation, suggesting that it promotes apoptosis through intrinsic pathways.

Data Tables

Propiedades

IUPAC Name |

(E)-non-6-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNPCOBSXBGDMO-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317588 | |

| Record name | (E)-6-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-20-5 | |

| Record name | (E)-6-Nonenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-6-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-NONENAL, (6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L72QV06L9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 6-Nonenal and what does it smell like?

A1: this compound, specifically the (E)-isomer, is an unsaturated aldehyde found naturally in various fruits and vegetables. It contributes significantly to the characteristic aroma of cucumbers, melons, and watermelon. [, , , , , ] It is described as having a green, cucumber-like, slightly fatty, and melon-like odor. [, , ]

Q2: In which fruits is this compound a key aroma compound?

A2: this compound has been identified as a key aroma compound in various fruits, including:

- Watermelon: It contributes to the fresh, green notes, especially in seedless varieties. [, , , , , , ]

- Melon: It is a crucial aroma component in various melon varieties, including cantaloupe and oriental melon. [, , , , ]

- Cucumber: It is a primary aroma compound responsible for the distinct cucumber scent. [, , , ]

- Yuzu: A unique citrus fruit, Yuzu contains this compound as a contributor to its complex aroma profile. [, ]

Q3: How is this compound formed in plants?

A4: this compound is formed in plants as a product of lipid oxidation, specifically the degradation of linoleic acid and linolenic acid. These fatty acids are broken down by enzymes like lipoxygenase, leading to the formation of various volatile compounds, including this compound. [, , ]

Q4: Can environmental factors influence the levels of this compound in fruits?

A5: Yes, environmental factors like light, temperature, and oxygen availability can significantly impact the formation and degradation of this compound in fruits. Studies have shown that exposure to light can lead to increased production of this compound, while storage temperature can affect its volatility and retention in the fruit. [, ]

Q5: Is this compound found in other sources besides fruits and vegetables?

A5: Yes, this compound has also been identified in:

- Cooked Chicken: It contributes to the characteristic odor of irradiated chicken meat. [, ]

- Marine Environments: It is produced by certain marine algae and can be found dissolved in seawater. []

Q6: What are the main applications of this compound?

A7: this compound is primarily used as a flavoring agent in the food industry to impart fresh, green, and cucumber-like notes. It is also used in the fragrance industry for creating natural-smelling perfumes and cosmetics. [, ]

Q7: How does this compound contribute to the overall flavor profile of food products?

A8: this compound can act synergistically with other aroma compounds present in food products to enhance their overall flavor profile. For example, in melon, it interacts with esters and other aldehydes to create a complex and desirable aroma. [, ]

Q8: Is there ongoing research on this compound?

A8: Yes, research on this compound is ongoing, focusing on:

- Understanding its formation mechanisms in different plant species. [, ]

- Developing strategies to control its production and degradation in food products to enhance shelf-life and flavor stability. [, , ]

- Exploring its potential as a natural pest control agent, as it has been found to attract certain insects, such as melon flies. []

Q9: What analytical techniques are used to identify and quantify this compound in food products?

A9: The most common techniques for analyzing this compound include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile compounds like this compound in complex mixtures. [, , , , , , , , ]

- Headspace Solid-Phase Microextraction (HS-SPME): This technique is often coupled with GC-MS to extract and concentrate volatile compounds from the headspace of a sample, improving sensitivity and selectivity. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.